Boc-D-norArg(Boc)2-OH
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Overview
Description
Boc-D-norArg(Boc)2-OH, also known as N-tert-butoxycarbonyl-D-norarginine, is a derivative of the amino acid arginine. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups. These Boc groups are commonly used in organic synthesis to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-norArg(Boc)2-OH typically involves the protection of the amino groups of D-norarginine with Boc groups. The process begins with the reaction of D-norarginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Boc-D-norArg(Boc)2-OH undergoes various chemical reactions, including:
Deprotection: Removal of Boc groups using acids like trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution: Reaction with nucleophiles to replace the Boc groups with other functional groups.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.
Substitution: Nucleophiles such as amines and alcohols.
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection with TFA results in the formation of D-norarginine, while substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
Boc-D-norArg(Boc)2-OH has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for therapeutic peptides.
Mechanism of Action
The mechanism of action of Boc-D-norArg(Boc)2-OH primarily involves the protection and deprotection of amino groups. The Boc groups protect the amino groups from unwanted reactions during synthesis. Upon deprotection, the amino groups are free to participate in subsequent reactions. This protection-deprotection strategy is crucial in multi-step organic synthesis and peptide assembly .
Comparison with Similar Compounds
Similar Compounds
Boc-L-arginine: Similar in structure but derived from L-arginine.
Boc-D-lysine: Another Boc-protected amino acid with a similar protecting group strategy.
Boc-D-ornithine: Contains Boc groups but derived from ornithine
Uniqueness
Boc-D-norArg(Boc)2-OH is unique due to its specific structure and the presence of two Boc groups, which provide enhanced protection for the amino groups. This makes it particularly useful in complex synthetic routes where multiple steps are required .
Properties
Molecular Formula |
C20H36N4O8 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2R)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C20H36N4O8/c1-18(2,3)30-15(27)22-12(13(25)26)10-11-21-14(23-16(28)31-19(4,5)6)24-17(29)32-20(7,8)9/h12H,10-11H2,1-9H3,(H,22,27)(H,25,26)(H2,21,23,24,28,29)/t12-/m1/s1 |
InChI Key |
NLJBQYVLEIKLFN-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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